molecular formula C10H22O2Si B13790159 (R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane

(R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane

Cat. No.: B13790159
M. Wt: 202.37 g/mol
InChI Key: JENWKUPKYMNMMA-UHFFFAOYSA-N
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Description

®-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane is an organosilicon compound featuring an oxirane (epoxide) ring and a tert-butyldimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane typically involves the reaction of ®-glycidol with tert-butyldimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, lithium aluminum hydride, or Grignard reagents are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: β-substituted alcohols.

    Oxidation: Diols or other oxygenated derivatives.

    Reduction: Alcohols.

Mechanism of Action

The mechanism of action of ®-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can be catalyzed by acids, bases, or enzymes, depending on the specific application . The tert-butyldimethylsilyl group provides steric protection and influences the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane is unique due to the presence of the tert-butyldimethylsilyl group, which provides steric hindrance and influences the compound’s reactivity. This makes it particularly useful in selective organic transformations and the development of specialized materials.

Properties

Molecular Formula

C10H22O2Si

Molecular Weight

202.37 g/mol

IUPAC Name

tert-butyl-dimethyl-[2-(oxiran-2-yl)ethoxy]silane

InChI

InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-7-6-9-8-11-9/h9H,6-8H2,1-5H3

InChI Key

JENWKUPKYMNMMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1CO1

Origin of Product

United States

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